1-(3-Aminopropyl)cyclopropan-1-ol, oxalic acid
Description
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(3-aminopropyl)cyclopropan-1-ol;oxalic acid |
InChI |
InChI=1S/C6H13NO.C2H2O4/c7-5-1-2-6(8)3-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6) |
InChI Key |
WSEHNGIJHPWYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCN)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation via Hydrocarbonylation and Cyclization
The primary approach involves the synthesis of the cyclopropane ring, which is a crucial structural component of the target compound, through hydrocarbonylation and cyclization reactions.
- Starting Materials : Nitroacetic acid esters (e.g., ethyl nitroacetate) and 1,2-dihalo ethane derivatives (e.g., glycol dibromide or ethylene dichloride) are used as precursor reagents.
- Reaction Sequence :
- Hydrocarbonylation and Cyclization : Catalyzed by salts such as sodium carbonate or wormwood-derived catalysts, the process involves the cyclization of nitroacetic acid esters with dihalo compounds under reflux conditions in solvents like methylene dichloride.
- Reduction : The nitro group is reduced to an amino group using reagents like tindichloride in alcohol solvents (methanol or ethanol) at low temperatures (15-20°C).
- Hydrolysis : The ester groups are hydrolyzed using sodium or potassium hydroxide at elevated temperatures (70-90°C) to yield the free amino alcohol.
Synthesis of the Cyclopropane Core via Carbenoid or Metal-Catalyzed Methods
- Carbenoid Approach : Utilizes diazo compounds or halomethyl compounds in the presence of transition metal catalysts (e.g., copper or zinc) to generate carbenoids that insert into alkenes, forming cyclopropane rings.
- Metal-Catalyzed Cyclopropanation : Employs reagents like chloromethyl or bromomethyl derivatives with zinc or copper catalysts to produce the cyclopropane ring with the amino and hydroxyl functionalities attached.
Functionalization with Aminopropyl and Hydroxyl Groups
- Post-cyclopropanation, the intermediate compounds are subjected to nucleophilic substitution or addition reactions to introduce the amino-propyl side chain and hydroxyl group at specific positions on the cyclopropane ring, often mediated by protecting groups and selective deprotection steps.
Oxalic Acid Incorporation via Salt Formation and Acidification
The oxalic acid component in the compound can be synthesized through several methods, often involving the oxidation of suitable precursors or the direct reaction of potassium oxalate with acids.
Electrochemical Oxidation of Metal Formates
- Method : Metal formates (e.g., potassium formate) are electrolyzed in an electrodialysis cell at ambient temperatures (20-35°C) under a constant voltage (~20V).
- Reaction : The process converts metal formates into oxalic acid and metal hydroxides, avoiding the use of sulfuric acid or other strong acids, thus producing high-purity oxalic acid without waste byproducts like gypsum.
Chemical Oxidation of Precursors
- Oxalic acid can be synthesized by oxidizing carbohydrates or aldehyde derivatives using strong oxidants such as potassium permanganate or nitric acid, although this method is less favored industrially due to waste concerns.
Salt Metathesis and Crystallization
- Potassium oxalate obtained from the electrochemical process is acidified with mineral acids (e.g., hydrochloric acid) or via ion-exchange methods to produce free oxalic acid, which is then purified through cooling and crystallization techniques, often using ethanol as a solvent.
Reaction Conditions and Catalysts
| Reaction Step | Reagents | Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|---|
| Cyclopropanation | Nitroacetic acid esters, dihalo ethane | Sodium carbonate, metal salts | Methylene dichloride | 80-120°C, reflux | Catalytic cyclization |
| Reduction | Tindichloride | - | Methanol/Ethanol | 15-20°C | Nitro to amino reduction |
| Hydrolysis | NaOH/KOH | - | Methanol/Ethanol | 70-90°C | Ester to alcohol conversion |
| Oxalic acid synthesis | Potassium formate | Electrochemical cell | Water | 20-35°C | Electrodialysis process |
Data Table: Summary of Key Preparation Parameters
| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Cyclopropanation | Nitroacetic acid ester + dihalo ethane | Sodium carbonate | Methylene dichloride | 80-120°C | 70-85 | Critical for ring formation |
| Reduction | Tindichloride | - | Methanol/Ethanol | 15-20°C | 80-90 | Nitro to amino conversion |
| Hydrolysis | NaOH/KOH | - | Methanol/Ethanol | 70-90°C | 75-85 | Ester to alcohol |
| Oxalic acid production | Potassium formate | Electrodialysis | Water | 20-35°C | 85-95 | Purification step |
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)cyclopropan-1-ol, oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.
- Biology: It is studied for its potential biological activities and interactions with biomolecules.
- Medicine: It is investigated for potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds.
- Industry: It is utilized in producing specialty chemicals, polymers, and other industrial products.
Chemical Reactions
1-(3-aminopropyl)cyclopropan-1-ol undergoes various chemical reactions:
- Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
While specific case studies directly involving 1-(3-aminopropyl)cyclopropan-1-ol, oxalic acid are not available in the search results, related research areas and compounds provide context:
- GPR88 Agonists: Research on GPR88 agonists, such as 5-amino-1,3,4-oxadiazole derivatives, shows potential in treating alcohol addiction . These compounds are derived from the 2-AMPP scaffold and have demonstrated improved potency .
- Glaucoma Management: Case studies on glaucoma management involve techniques like intracameral implants and selective laser trabeculoplasty (SLT) to reduce reliance on eye drops and manage intraocular pressure (IOP) .
- Arsenic Toxicity Mitigation: Studies have shown that jaggery, a natural functional food, can effectively antagonize many adverse effects of arsenic, demonstrating the potential of dietary interventions in mitigating toxicity .
- Ranibizumab for Diabetic Macular Edema: Ranibizumab monotherapy and combination therapy have been found cost-effective for treating visual impairment due to diabetic macular edema, offering increased quality-adjusted survival .
- Beekeeping Challenges: Oxalic acid is used to treat bee colonies for mites .
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)cyclopropan-1-ol, oxalic acid involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The cyclopropane ring in ACC and 1-Allylcyclopropanecarboxylic acid enhances biological activity and synthetic utility compared to non-cyclopropane analogs like 3-Aminopropan-1-ol .
- The hydroxyl group in 1-(3-Aminopropyl)cyclopropan-1-ol may confer distinct solubility and hydrogen-bonding properties compared to carboxylic acid-containing analogs .
Oxalic Acid and Related Organic Acids
Key Observations :
Key Observations :
- 3-Aminopropan-1-ol exhibits remarkably low toxicity compared to oxalic acid, making it safer for laboratory use .
- The cyclopropane moiety in 1-(3-Aminopropyl)cyclopropan-1-ol and ACC may introduce unknown metabolic byproducts, necessitating further toxicological studies .
Biological Activity
Overview
1-(3-Aminopropyl)cyclopropan-1-ol, oxalic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a cyclopropane ring substituted with an aminopropyl group and an oxalic acid moiety. Its molecular formula is , and it has a molecular weight of 176.17 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminopropyl group can form hydrogen bonds, while the oxalic acid component may participate in ionic interactions with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity and receptor functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. In vitro assays demonstrated inhibition zones that indicate effective bacterial growth suppression.
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Animal studies have shown improvements in cognitive function when treated with this compound.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
- Neuroprotective Study : Research conducted on rat models indicated that administration of the compound improved memory retention in behavioral tests compared to control groups. The neuroprotective effects were attributed to reduced levels of oxidative stress markers in brain tissues .
- Antioxidant Activity Assessment : An investigation into the antioxidant capacity revealed that the compound effectively reduced lipid peroxidation levels in vitro, suggesting its potential role in preventing cellular damage caused by oxidative stress .
Data Summary
Q & A
Q. What are the primary laboratory synthesis methods for oxalic acid, and how do reaction conditions affect yield?
Oxalic acid is synthesized via nitric acid-mediated oxidation of carbohydrates (e.g., sucrose). Key parameters include:
- Nitric acid concentration : 65–70% v/v ensures optimal oxidation without excessive side reactions.
- Temperature : 60–70°C maintains reaction kinetics while avoiding decomposition.
- Purification : Crystallization at 4°C yields dihydrate forms (purity >98%), verified by melting point (101.5°C for hydrate) and FTIR (C=O stretch at 1690 cm⁻¹) .
Q. What safety protocols are critical when handling cyclopropane-based amines like 1-(3-aminopropyl)cyclopropan-1-ol?
- Ventilation : Use fume hoods to prevent inhalation of volatile amines (evidenced by OSHA HCS guidelines).
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mitigate skin/eye exposure (GHS classification: H315, H319).
- Storage : Airtight containers under nitrogen prevent hygroscopic degradation .
Q. How can researchers mitigate oxalic acid’s environmental impact during disposal?
- Neutralization : Add Ca(OH)₂ to precipitate calcium oxalate (solubility: 6.7 mg/L at 25°C), reducing aquatic toxicity.
- Biodegradation : Follow OECD 301B guidelines (28-day test, >60% degradation indicates low persistence) .
Advanced Research Questions
Q. How can electrochemical sensors detect oxalic acid in biological fluids with high selectivity?
A Pt/CB-Ni-rGO nanocomposite electrode achieves:
- Linear range : 20 μM–60 mM (R² = 0.998) in synthetic urine.
- Interference rejection : Ascorbic/uric acids show <5% signal deviation at physiological concentrations (0.1 mM).
- Detection limit : 2.35 μM (S/N = 3), validated via chronoamperometry (−0.4 V vs. Ag/AgCl) .
Q. What strategies optimize oxalic acid’s chelation efficacy in detergent formulations?
- Terg-O-Tometer assays : At 40°C and 150 rpm, 2% w/w oxalic acid reduces Ca²+ redeposition by 85% in hard water (150 ppm CaCO₃).
- pH optimization : pH 5.5–6.5 maximizes carboxylate ionization (pKa₁ = 1.25, pKa₂ = 4.14) .
Q. How do reaction conditions influence stereochemical outcomes in cyclopropanol derivative synthesis?
- Simmons-Smith reaction : Use Zn/CH₂I₂ at −78°C to minimize ring strain (cyclopropane angle: 60°).
- Stabilization : Electron-withdrawing groups (e.g., ketones at C1) improve yields (70–80%) by reducing ring-opening side reactions.
- Characterization : X-ray crystallography resolves stereochemistry (C–C bond lengths: 1.51 Å) .
Q. What role does oxalic acid play in graphene synthesis compared to traditional reductants?
Q. How can conflicting purity data for cyclopropane amines be resolved during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
